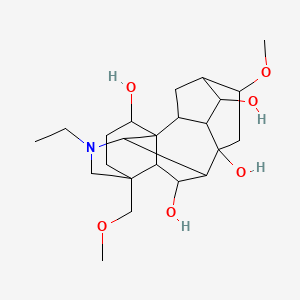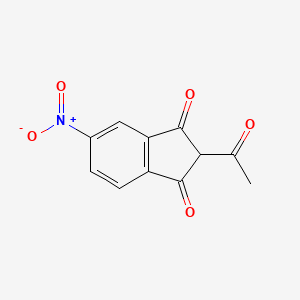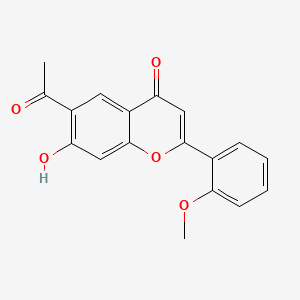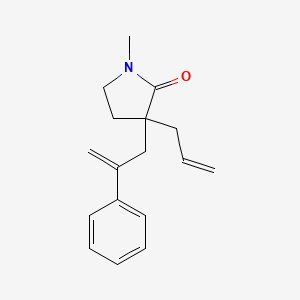![molecular formula C21H15NS B14171792 14H-Dibenzo[a,h]phenothiazine, 14-methyl- CAS No. 3929-80-4](/img/structure/B14171792.png)
14H-Dibenzo[a,h]phenothiazine, 14-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14H-Dibenzo[a,h]phenothiazine, 14-methyl- is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic system. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Dibenzo[a,h]phenothiazine, 14-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
14H-Dibenzo[a,h]phenothiazine, 14-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonic acid groups.
科学研究应用
14H-Dibenzo[a,h]phenothiazine, 14-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Derivatives of this compound have been explored for their potential therapeutic properties, including antipsychotic and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 14H-Dibenzo[a,h]phenothiazine, 14-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological membranes and proteins, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine, widely used as an antipsychotic drug.
Promethazine: Another derivative, used primarily as an antihistamine and antiemetic.
Uniqueness
14H-Dibenzo[a,h]phenothiazine, 14-methyl- stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
3929-80-4 |
|---|---|
分子式 |
C21H15NS |
分子量 |
313.4 g/mol |
IUPAC 名称 |
13-methyl-2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H15NS/c1-22-18-12-10-15-7-3-5-9-17(15)21(18)23-19-13-11-14-6-2-4-8-16(14)20(19)22/h2-13H,1H3 |
InChI 键 |
ARVMRUWPTNJBBX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC4=C1C5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)



![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)

![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)


![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
